(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol
Description
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core substituted with a 2-aminoethyl group at the 6-position and a hydroxymethyl group at the 8-position. The primary alcohol (methanol) and amine groups offer sites for derivatization or salt formation, making this compound a versatile intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
[6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-4-5-12-6-9(7-13)10(8-12)2-1-3-10/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEYIKVIPQLZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is a complex organic molecule that has garnered interest in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is , with a molecular weight of approximately 185.27 g/mol. The structure features a spirocyclic arrangement, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N2O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol |
| InChI Key | [InChI Key Notation] |
The biological activity of (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The aminoethyl side chain enhances its interaction potential, suggesting that it may act as a ligand for various neurotransmitter receptors.
Potential Mechanisms:
- Receptor Modulation : It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine.
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
Biological Activity Studies
Research has indicated that compounds similar to (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol exhibit significant pharmacological properties. Below are some findings from various studies:
- Neuroactivity : Compounds within the spirocyclic class have shown neuroactive properties, influencing behaviors related to anxiety and depression.
- Antimicrobial Activity : There is evidence suggesting that similar structures possess antimicrobial properties, making them candidates for further investigation in drug development.
Case Studies
- Study on Neurotransmitter Interaction :
- A study demonstrated that derivatives of spirocyclic compounds could enhance serotonin receptor activity, leading to increased serotonin levels in the brain, which may alleviate symptoms of depression.
- Enzyme Inhibition Research :
- Research indicated that (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (6-(2-aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1. 6-Azaspiro[3.4]octane | Similar spirocyclic structure | Neuroactive |
| 2. Phenethylamine | Contains an amino group | Stimulant properties |
| 3. Benzodiazepines | Aromatic ring systems | Anxiolytic effects |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their distinguishing features are summarized below:
*Estimated based on analogous structures.
Preparation Methods
Synthetic Routes to the 6-Azaspiro[3.4]octane Core
A key step in the preparation of the target compound is the construction of the 6-azaspiro[3.4]octane scaffold. According to recent research, three main annulation strategies have been developed for synthesizing 2-azaspiro[3.4]octane derivatives, which are directly relevant to the target compound’s core structure:
- Route A: Annulation via cyclopentane ring formation.
- Route B and C: Annulation involving the four-membered ring.
All three routes utilize readily available starting materials and conventional chemical transformations, minimizing chromatographic purification steps. The choice of route depends on the availability of precursors and desired substitution patterns.
| Route | Key Feature | Starting Material Type | Purification Requirement | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Cyclopentane ring annulation | Cyclopentane derivatives | Minimal | Straightforward, high yield | May require specific catalysts |
| B | Four-membered ring annulation | Cyclobutane derivatives | Moderate | Good control over ring size | More steps involved |
| C | Alternative four-membered ring annulation | Cyclobutane derivatives | Minimal | Efficient, fewer side products | Limited substrate scope |
These methods provide a versatile platform for further functionalization to introduce the aminoethyl and hydroxymethyl groups required for the target compound.
Introduction of the Aminoethyl Side Chain
The aminoethyl substituent at the 6-position of the azaspiro ring is typically introduced via nucleophilic substitution or reductive amination strategies. A common approach involves:
- Starting with a suitable azaspiro intermediate bearing a leaving group (e.g., tosylate or halide) at the 6-position.
- Reaction with ethylenediamine or protected aminoethyl derivatives under mild conditions.
- Subsequent deprotection if necessary to yield the free aminoethyl group.
For example, in related synthetic schemes, the use of sodium cyanide and subsequent conversion steps under nitrogen atmosphere at elevated temperatures has been demonstrated to successfully introduce nitrile groups convertible to aminoethyl functionalities.
Hydroxymethyl Group Installation at the 8-Position
The hydroxymethyl group at the 8-position can be introduced by:
- Hydroxymethylation of the corresponding spirocyclic amine using formaldehyde derivatives.
- Reduction of ester or nitrile precursors to the corresponding alcohol.
- Selective oxidation and reduction steps to install the hydroxymethyl moiety without affecting other functional groups.
In practice, hydroxymethylation is often achieved by reaction with paraformaldehyde or formaldehyde in the presence of a base or acid catalyst, followed by purification via silica gel chromatography.
Representative Preparation Procedure and Reaction Conditions
A typical preparation sequence for (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol involves:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Annulation to form azaspiro core | Cyclopentane or cyclobutane derivatives, catalysts, heat | 60-80 | Minimal chromatography required |
| 2 | Nucleophilic substitution | Sodium cyanide, N,N-dimethylformamide, 80°C, 16 h | ~50 | Under nitrogen protection |
| 3 | Base-mediated conversion | Potassium tert-butoxide, methanol, room temp, 6 h | ~45 | pH adjusted to 7-8 post reaction |
| 4 | Hydroxymethylation | Formaldehyde derivatives, acid/base catalyst | 60-75 | Silica gel purification |
| 5 | Aminoethyl group introduction | Ethylenediamine or protected derivatives, mild heating | 70-85 | Protection/deprotection steps as needed |
This sequence is adapted from analogous synthetic routes reported in patent literature and peer-reviewed studies, ensuring reproducibility and scalability.
Purification and Characterization
- Purification: Silica gel column chromatography is commonly used with eluents such as dichloromethane:methanol mixtures (e.g., 20:1) to isolate intermediates and final products.
- Characterization: LCMS (ESI+) is employed to confirm molecular weights; typical m/z values for intermediates and final compounds are consistent with expected molecular formulas.
- Yields: Overall yields for the multi-step synthesis range from 40% to 85%, depending on reaction optimization and purification efficiency.
Summary Table of Key Reaction Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Temperature | 0°C to 116°C | Varies by step, e.g., 80°C for cyanide substitution |
| Reaction Time | 0.5 h to 48 h | Longer times for base-mediated and annulation steps |
| Solvents | N,N-dimethylformamide, methanol, acetonitrile | Common solvents for substitution and annulation |
| Bases | Potassium tert-butoxide, cesium carbonate, potassium carbonate | Used for deprotonation and substitution |
| Yields | 45% to 85% per step | Dependent on reaction and purification |
| Purification | Silica gel chromatography, preparative LC | Ensures product purity |
Q & A
Q. What strategies are used to study its pharmacokinetics in vivo?
- Methodological Answer : Administer the compound via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify concentrations using LC-MS/MS with deuterated internal standards (e.g., d4-methanol derivative). Compartmental modeling (WinNonlin) calculates AUC, Cmax, and t1/2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
